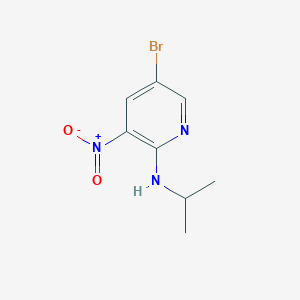

5-Bromo-2-isopropylamino-3-nitropyridine

描述

5-Bromo-2-isopropylamino-3-nitropyridine (CAS: 954228-62-7) is a halogenated pyridine derivative with a bromine atom at position 5, a nitro group at position 3, and an isopropylamino substituent at position 2. Its molecular formula is C₈H₁₀BrN₃O₂, and it has a purity of ≥98% . The compound is utilized in pharmaceutical and agrochemical research as a precursor for synthesizing heterocyclic scaffolds due to the electron-withdrawing nitro and bromo groups, which enhance electrophilic reactivity. The isopropylamino group contributes steric bulk and modulates solubility, making it distinct from simpler pyridine derivatives .

属性

IUPAC Name |

5-bromo-3-nitro-N-propan-2-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN3O2/c1-5(2)11-8-7(12(13)14)3-6(9)4-10-8/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHRLTPGUMVDKSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(C=C(C=N1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647936 | |

| Record name | 5-Bromo-3-nitro-N-(propan-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954228-62-7 | |

| Record name | 5-Bromo-N-(1-methylethyl)-3-nitro-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=954228-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-nitro-N-(propan-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-isopropylamino-3-nitropyridine can be achieved through several synthetic routes. One common method involves the nitration of 5-bromo-2-isopropylaminopyridine. The nitration reaction typically employs a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position.

Another synthetic route involves the bromination of 2-isopropylamino-3-nitropyridine. This reaction is typically carried out using bromine or a bromine-containing reagent, such as N-bromosuccinimide, in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions are optimized to achieve selective bromination at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration or bromination processes. These processes are typically carried out in batch or continuous reactors, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring and optimizing the production process.

化学反应分析

Types of Reactions

5-Bromo-2-isopropylamino-3-nitropyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide and potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon catalyst, sodium borohydride in ethanol.

Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of pyridine derivatives with additional oxygen-containing functional groups.

Reduction: Formation of 5-bromo-2-isopropylamino-3-aminopyridine.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

科学研究应用

5-Bromo-2-isopropylamino-3-nitropyridine has several scientific research applications, including:

Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceutical agents. Its structural features make it a valuable building block for designing molecules with potential therapeutic properties.

Material Science: The compound can be used in the development of advanced materials, such as organic semiconductors and conductive polymers. Its electronic properties make it suitable for applications in electronic devices.

Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding. Its ability to interact with biological targets makes it a useful tool for investigating biochemical pathways.

Industrial Chemistry: The compound is used as a precursor in the synthesis of agrochemicals and specialty chemicals. Its reactivity and functional groups make it a versatile starting material for various chemical transformations.

作用机制

The mechanism of action of 5-Bromo-2-isopropylamino-3-nitropyridine depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor antagonist. The bromine and nitro groups can interact with specific amino acid residues in the active site of enzymes or binding pockets of receptors, leading to inhibition or modulation of their activity.

In material science, the compound’s electronic properties, such as electron affinity and conductivity, play a crucial role in its function. The presence of electron-withdrawing groups (bromine and nitro) can influence the compound’s ability to participate in charge transfer processes, making it suitable for use in electronic devices.

相似化合物的比较

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs of 5-bromo-2-isopropylamino-3-nitropyridine, highlighting substituent differences and physicochemical properties:

Thermal and Spectroscopic Comparisons

- Thermal Stability: The nitro group in all analogs lowers thermal stability, with decomposition observed at temperatures above 200°C. However, methyl or isopropyl groups (e.g., 2-amino-5-bromo-4-methyl-3-nitropyridine) slightly enhance stability due to steric protection .

- Spectroscopic Signatures: Infrared (IR): The nitro group shows strong absorption near 1520–1350 cm⁻¹ (asymmetric and symmetric stretching). Bromine substituents exhibit C–Br stretching at 650–510 cm⁻¹ . Raman: Aromatic ring vibrations (1600–1400 cm⁻¹) and NO₂ symmetric stretches (~1350 cm⁻¹) are characteristic of these compounds .

生物活性

5-Bromo-2-isopropylamino-3-nitropyridine (CAS No. 954228-62-7) is a pyridine derivative with significant implications in medicinal chemistry and biological research. Its unique structure, featuring a bromine atom, an isopropylamino group, and a nitro group, contributes to its diverse biological activities, including enzyme inhibition and receptor interactions.

- Molecular Formula: C₈H₁₀BrN₃O₂

- Molecular Weight: 260.1 g/mol

- Structural Features: The presence of electron-withdrawing groups (bromine and nitro) enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. This compound can act as:

- Enzyme Inhibitor: It may inhibit specific enzymes by binding to their active sites, thus affecting metabolic pathways.

- Receptor Modulator: The structural features allow it to interact with receptor binding sites, influencing cellular signaling processes.

Biological Applications

This compound has been investigated for several applications:

Medicinal Chemistry

The compound serves as an intermediate in synthesizing pharmaceutical agents. Its structural characteristics make it a valuable building block for designing therapeutic compounds with potential anti-cancer or anti-viral properties.

Toxicological Studies

Recent studies have highlighted the toxic effects associated with exposure to 5-Bromo-2-nitropyridine. A case study documented severe health issues in a worker exposed to leaked vapors, resulting in methemoglobinemia and delayed encephalopathy . This underscores the importance of understanding the compound's safety profile in industrial settings.

| Toxic Effects | Symptoms | Outcomes |

|---|---|---|

| Methemoglobinemia | Dizziness, cyanosis, fatigue | Acute renal failure |

| Hemolytic Anemia | Nausea, vomiting | Rhabdomyolysis |

| Delayed Encephalopathy | Memory loss, slow movements | Confirmed via MRI |

Case Studies

A notable case involved a 40-year-old male who suffered severe symptoms after occupational exposure to 5-Bromo-2-nitropyridine. The patient exhibited rapid onset of dizziness and cyanosis, leading to hospitalization where methemoglobinemia was confirmed. MRI conducted 82 days post-exposure revealed significant brain abnormalities .

Research Findings

Research indicates that the compound's biological activity is influenced by its structural components:

- Enzyme Interaction: The nitro group may facilitate interactions that lead to enzyme inhibition.

- Cellular Effects: Studies suggest that it can modulate cellular signaling pathways, affecting gene expression and cellular metabolism .

- Comparative Analysis: When compared to similar compounds, such as 5-Bromo-2-amino-3-nitropyridine, the presence of the isopropyl group enhances its reactivity and biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。